

Fungicidal spectrum of Pyriofenone against plant pathogens

Author: BenchChem Technical Support Team. Date: December 2025



Fungicidal Spectrum of Pyriofenone: A Technical Guide

Introduction

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone chemical class, developed by Ishihara Sangyo Kaisha, Ltd.[1][2]. It provides robust control of powdery mildew diseases across a range of economically important crops[1][3]. **Pyriofenone** is distinguished by its unique mode of action, which involves the disruption of actin dynamics within fungal cells, placing it in FRAC Group 50[4][5]. This distinct mechanism of action makes it a valuable tool in fungicide resistance management programs, as it shows no cross-resistance with other fungicide classes such as DMIs, QoIs, or benzimidazoles[2][6]. This technical guide offers an in-depth overview of the fungicidal spectrum of **Pyriofenone**, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action.

Fungicidal Spectrum

Pyriofenone demonstrates exceptional efficacy against a variety of powdery mildew species. [1][3] In vivo and in vitro studies have elucidated its high level of activity against these pathogens, while also revealing moderate activity against a selection of other fungal species.

High Efficacy:



Pyriofenone exhibits excellent preventive, curative, and residual activity against powdery mildew on several crops, including:

- Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)[1][7]
- Cucumber Powdery Mildew (Podosphaera xanthii)[1][3]
- Grapevine Powdery Mildew (Erysiphe necator)[1][4]
- Apple Powdery Mildew (Podosphaera leucotricha)[4]
- Powdery Mildew on Strawberry, Eggplant, and other vegetables[1][3]

Moderate Efficacy:

In vitro mycelial growth inhibition tests have indicated moderate activity of **Pyriofenone** against the following plant pathogens[1][2]:

- Botrytis cinerea (Gray Mold)
- Helminthosporium sacchari
- Pseudocercosporella herpotrichoides
- Pyricularia oryzae (Rice Blast)
- Rosellinia necatrix
- Verticillium dahliae

Quantitative Efficacy Data

The following tables summarize the quantitative data on the fungicidal activity of **Pyriofenone** from various studies.

Table 1: In Vitro Fungicidal Activity of Pyriofenone against Various Plant Pathogens



Fungal Species	Common Disease	EC50 (μg/mL)
Podosphaera sp. (on cucumber leaf disks)	Powdery Mildew	MIC: 0.4[4]
Botrytis cinerea	Gray Mold	< 100[1][2]
Helminthosporium sacchari	Eyespot	< 100[1][2]
Pseudocercosporella herpotrichoides	Eyespot of cereals	< 100[1][2]
Pyricularia oryzae	Rice Blast	< 100[1][2]
Rosellinia necatrix	White Root Rot	< 100[1][2]
Verticillium dahliae	Verticillium Wilt	< 100[1][2]

Note: Specific EC50 values for the six pathogens with moderate sensitivity were reported in a supplemental table (Supplemental Table S2 in Ogawa et al., 2023) which could not be retrieved. The available information indicates EC50 values are below 100 µg/mL.[1][2]

Table 2: Preventive and Residual Activity of Pyriofenone against Cucumber Powdery Mildew (Podosphaera

xanthii)

Concentration (µg/mL)	Days After Treatment	Control Value (%)
6.3	0	100[1]
12.5	7	98.1[1]
25	14	95.2[1]

Table 3: Curative Activity of Pyriofenone against Cucumber Powdery Mildew (Podosphaera xanthii)



Concentration (μg/mL)	Time of Application (after inoculation)	Control Value (%)	
6.3	24 hours	98.1[1][8]	
12.5	2 days	95.2[1][8]	

Table 4: Effect of Pyriofenone on Lesion Expansion and Sporulation of Cucumber Powdery Mildew

(Podosphaera xanthii)

Concentration (μg/mL)	Lesion Expansion Control (%)	Sporulation Control (%)
100	95.2[1]	High (data not specified)[1]

Table 5: Rainfastness of Pyriofenone against Cucumber

Powdery Mildew (Podosphaera xanthii)

Concentration (µg/mL)	Rainfall Intensity	Rainfall Duration	Control Value (%)
25	10 mm/hr	1 hour	> 95[1]
50	10 mm/hr	2 hours	> 95[1]
100	40 mm/hr	6 hours	> 90[1]

Table 6: Efficacy of Pyriofenone against Grapevine Powdery Mildew (Erysiphe necator) in Field Trials

Application Rate (g a.i./ha)	Disease Pressure	Efficacy on Leaves	Efficacy on Bunches
75	Moderate	Good control, similar to standards[1]	Satisfactory[1]
90	High	More effective than standards[1]	Excellent control[1]



Experimental ProtocolsIn Vitro Mycelial Growth Inhibition Assay

This protocol is a generalized procedure based on the methodology described by Ogawa et al. (2023)[1][2].

- Pathogen Culture: Forty-two plant pathogenic fungi were maintained on potato sucrose agar (PSA) at 20°C in the dark.
- Fungicide Preparation: The active ingredient of Pyriofenone is dissolved in acetone with a surfactant (e.g., 1% v/v Triton™ X-100) and then suspended in sterile distilled water to achieve a series of desired concentrations. The final acetone concentration should be kept constant across all treatments and the control.

Assay Procedure:

- Mycelial discs (4 mm in diameter) are excised from the actively growing margin of the fungal cultures.
- The mycelial discs are placed on PSA plates amended with different concentrations of Pyriofenone.
- Control plates contain the same concentration of acetone and surfactant but no fungicide.
- Plates are incubated at 20°C for 2-14 days, depending on the growth rate of the fungus.

• Data Analysis:

- The radial growth of the mycelium is measured.
- The percentage of inhibition is calculated relative to the control.
- EC50 and EC90 values (the concentrations inhibiting growth by 50% and 90%, respectively) are determined by probit analysis.

In Vivo Pot Tests for Powdery Mildew Control (Cucumber)



This protocol is a generalized procedure based on the methodology described by Ogawa et al. (2023)[1][2].

- Plant Material: Cucumber seedlings (e.g., cv. 'Nankyoku No. 2') are grown in pots in a greenhouse.
- Fungicide Application:
 - The SC formulation of **Pyriofenone** is suspended in water containing a surfactant (e.g., 0.2% v/v SHINDINE®).
 - The fungicide solution is sprayed onto the cucumber leaves until runoff using a laboratory-scale track sprayer.
- Inoculation:
 - A conidial suspension of Podosphaera xanthii (e.g., 5.0×10⁵ conidia/mL) is sprayed onto the leaves.
 - For preventive assays, inoculation is performed after fungicide application.
 - For curative assays, inoculation is performed before fungicide application.
- Incubation and Evaluation:
 - Plants are incubated at 20°C under fluorescent light for 10-11 days.
 - Disease severity is assessed by visually observing the lesion areas on the leaves.
 - The control value is calculated based on the disease severity of the untreated, inoculated plants.

Mechanism of Action: Disruption of Actin Cytoskeleton

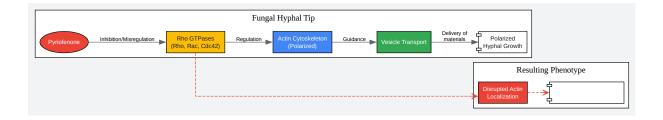
Pyriofenone's mode of action is the disruption of the actin cytoskeleton in fungal cells[4]. This leads to a cascade of events that ultimately inhibit fungal growth and development. The primary



effect is the mislocalization of actin, which is crucial for polarized hyphal growth[4][7]. This disruption affects the transport of vesicles containing cell wall precursors and other essential components to the hyphal tip, resulting in abnormal hyphal morphology, including swelling and branching[4].

It is hypothesized that **Pyriofenone** may not directly interact with actin but rather with upstream signaling components that regulate actin organization, such as the Rho family of small GTPases (e.g., Rho, Rac, and Cdc42)[7][9][10]. These GTPases are key regulators of cell polarity and actin dynamics in fungi[10][11].

Visualizations Signaling Pathway of Pyriofenone's Action

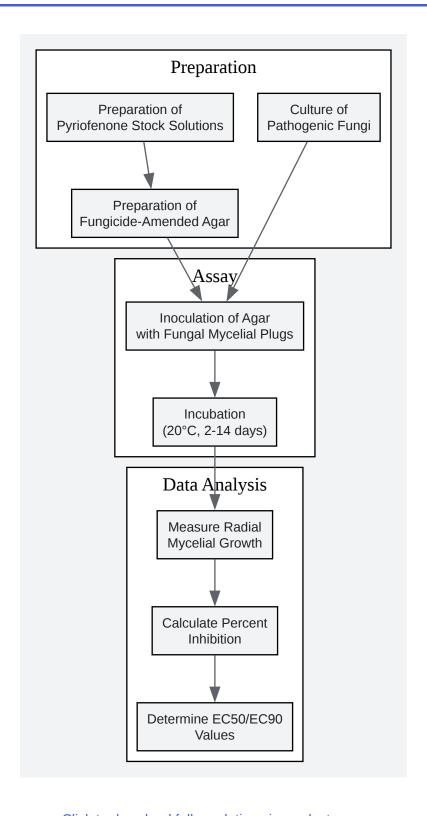


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Caption: Proposed signaling pathway for **Pyriofenone**'s fungicidal action.

Experimental Workflow for In Vitro Fungicide Efficacy Testing



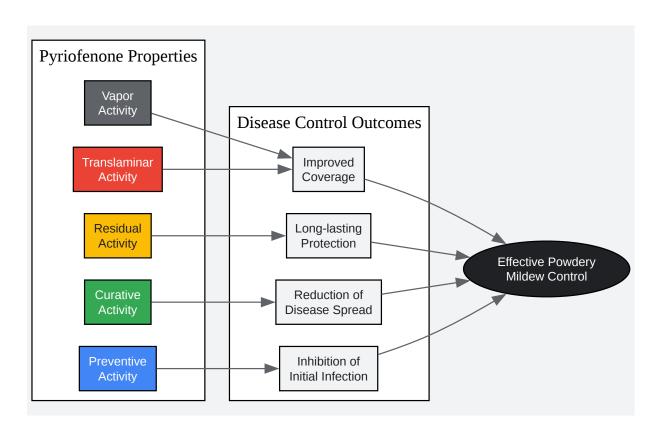


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Caption: Workflow for in vitro evaluation of **Pyriofenone**'s fungicidal efficacy.



Logical Relationship of Pyriofenone's Properties in Disease Control



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- To cite this document: BenchChem. [Fungicidal spectrum of Pyriofenone against plant pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131606#fungicidal-spectrum-of-pyriofenone-against-plant-pathogens]

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